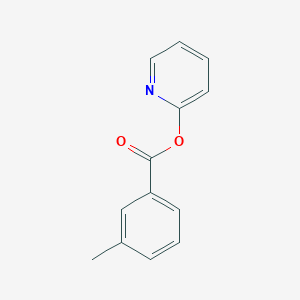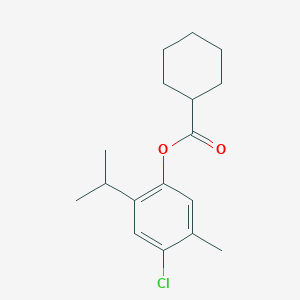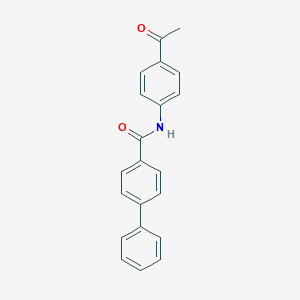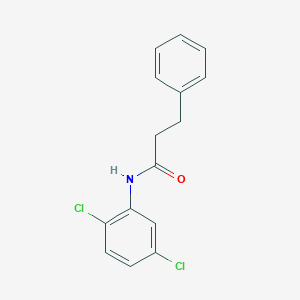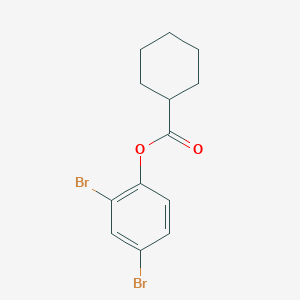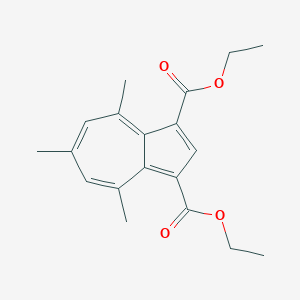
Diethyl 4,6,8-trimethyl-1,3-azulenedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 4,6,8-trimethyl-1,3-azulenedicarboxylate is a chemical compound that belongs to the class of azulene derivatives. It has been widely used in scientific research due to its unique chemical and physical properties.
Wirkmechanismus
The mechanism of action of Diethyl 4,6,8-trimethyl-1,3-azulenedicarboxylate is not fully understood. However, it is believed to exert its biological activity through the modulation of various signaling pathways. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. It has also been shown to scavenge free radicals and protect cells from oxidative stress.
Biochemical and Physiological Effects:
Diethyl 4,6,8-trimethyl-1,3-azulenedicarboxylate has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to protect cells from oxidative stress and prevent cell death. Additionally, it has been shown to have potential anticancer activity, although further studies are needed to elucidate its mechanism of action.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl 4,6,8-trimethyl-1,3-azulenedicarboxylate has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be easily stored. However, it has some limitations, including low solubility in water and limited information on its toxicity.
Zukünftige Richtungen
There are several future directions for the research on Diethyl 4,6,8-trimethyl-1,3-azulenedicarboxylate. One potential direction is to explore its potential as a therapeutic agent for inflammatory and oxidative stress-related diseases. Another direction is to investigate its potential as a photosensitizer for photodynamic therapy. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method for improved yield and purity.
Synthesemethoden
The synthesis of Diethyl 4,6,8-trimethyl-1,3-azulenedicarboxylate involves the reaction of azulene with diethyl malonate in the presence of a catalyst. The reaction is carried out in an organic solvent under controlled conditions. The yield of the product is generally high, and the purity can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
Diethyl 4,6,8-trimethyl-1,3-azulenedicarboxylate has been used in various scientific research studies. It has been shown to exhibit antioxidant, anti-inflammatory, and analgesic properties. It has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. Additionally, it has been used as a building block for the synthesis of other compounds with potential biological activity.
Eigenschaften
Molekularformel |
C19H22O4 |
|---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
diethyl 4,6,8-trimethylazulene-1,3-dicarboxylate |
InChI |
InChI=1S/C19H22O4/c1-6-22-18(20)14-10-15(19(21)23-7-2)17-13(5)9-11(3)8-12(4)16(14)17/h8-10H,6-7H2,1-5H3 |
InChI-Schlüssel |
BKXQPVPFNODCNO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C2C1=C(C=C(C=C2C)C)C)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C1=CC(=C2C1=C(C=C(C=C2C)C)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



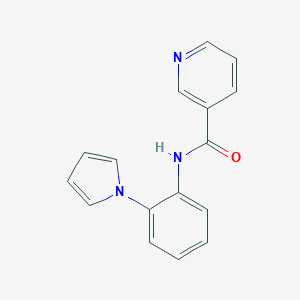
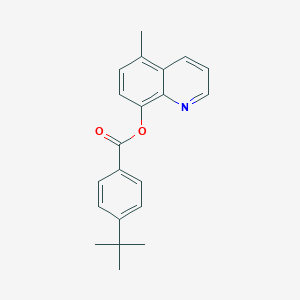
![2-Methyl-4-(1-{3-methyl-4-[(3-methylbenzoyl)oxy]phenyl}-3-oxo-1,3-dihydro-2-benzofuran-1-yl)phenyl 3-methylbenzoate](/img/structure/B289675.png)
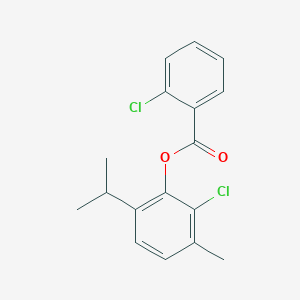
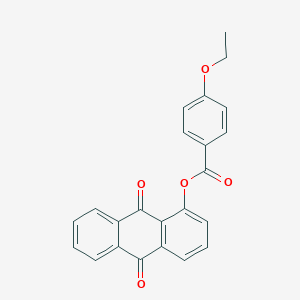
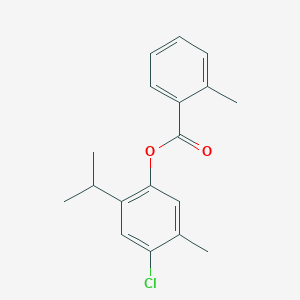
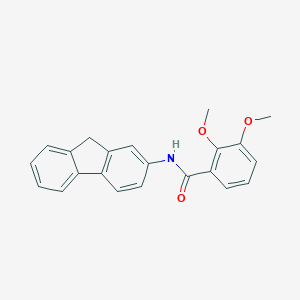
![10-[(3-Methylbenzoyl)oxy]decyl 3-methylbenzoate](/img/structure/B289682.png)
![4-[(2,6-Dimethoxybenzoyl)oxy]phenyl 2,6-dimethoxybenzoate](/img/structure/B289683.png)
